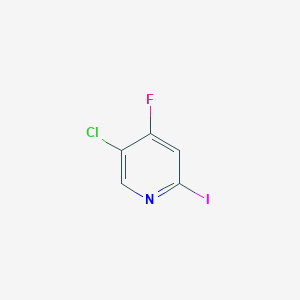

5-Chloro-4-fluoro-2-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H2ClFIN |

|---|---|

Molecular Weight |

257.43 g/mol |

IUPAC Name |

5-chloro-4-fluoro-2-iodopyridine |

InChI |

InChI=1S/C5H2ClFIN/c6-3-2-9-5(8)1-4(3)7/h1-2H |

InChI Key |

HWAIDTRVUBWXQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1I)Cl)F |

Origin of Product |

United States |

The Significance of Polyhalogenated Pyridine Derivatives As Chemical Building Blocks

Polyhalogenated pyridine (B92270) derivatives are heterocyclic compounds that feature a pyridine ring substituted with multiple halogen atoms (fluorine, chlorine, bromine, and iodine). This polysubstitution imparts a number of desirable characteristics that make them invaluable in organic synthesis. The presence of multiple halogens allows for selective and sequential reactions, where one halogen can be targeted for substitution or coupling while the others remain intact. This controlled reactivity is crucial for the efficient and precise assembly of target molecules.

The varying electronegativity and bond strengths of the different carbon-halogen bonds (C-F, C-Cl, C-Br, C-I) on the pyridine ring enable chemists to orchestrate a series of transformations with high regioselectivity. For instance, an iodine atom is typically more reactive in palladium-catalyzed cross-coupling reactions than a chlorine or fluorine atom, allowing for the selective introduction of a new substituent at the iodo-position. Subsequently, the chloro or fluoro groups can be targeted under different reaction conditions. This stepwise functionalization is a cornerstone of modern synthetic strategy, enabling the creation of highly substituted and complex pyridine-containing compounds. rsc.orgrsc.org

The application of these building blocks is widespread. In medicinal chemistry, the pyridine scaffold is a common feature in many biologically active compounds. The introduction of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and bioavailability. chemimpex.com Similarly, in the agrochemical industry, halogenated pyridines are integral to the development of new herbicides and pesticides. chemimpex.com

An Overview of Strategic Importance in Synthetic Chemistry

5-Chloro-4-fluoro-2-iodopyridine stands out as a particularly strategic building block due to the specific arrangement and nature of its halogen substituents. The iodine at the 2-position, the fluorine at the 4-position, and the chlorine at the 5-position each offer a distinct handle for synthetic manipulation.

The high reactivity of the C-I bond at the 2-position makes it the primary site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups.

The fluorine atom at the 4-position is generally the least reactive towards nucleophilic aromatic substitution, providing stability during reactions at other sites. However, under specific conditions, it can be displaced by strong nucleophiles. The chlorine atom at the 5-position offers an intermediate level of reactivity, allowing for its substitution after the more labile iodine has been functionalized. This hierarchy of reactivity is a key element of its strategic importance, enabling a rational and predictable approach to the synthesis of trisubstituted pyridines.

The utility of this compound is exemplified in its use as a precursor for more complex, pentasubstituted pyridines through reactions like halogen dance reactions. acs.orgacs.org Its role as an intermediate in the synthesis of novel pharmaceuticals, including anti-cancer agents, and in the formulation of advanced agrochemicals underscores its value in both academic research and industrial applications. chemimpex.com

Below are tables detailing the key properties of this compound.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 659731-48-3 | nih.govscbt.com |

| Molecular Formula | C5H2ClFIN | nih.govscbt.com |

| Molecular Weight | 257.43 g/mol | nih.govscbt.com |

| IUPAC Name | 5-chloro-2-fluoro-4-iodopyridine | nih.gov |

| Canonical SMILES | C1=C(C(=CN=C1F)Cl)I | nih.gov |

| InChIKey | MAQBAWYSDZIKIC-UHFFFAOYSA-N | nih.gov |

| Appearance | White to Off-white or Brown Solid | chemimpex.comsigmaaldrich.com |

| Melting Point | 84-91 °C | chemimpex.com |

Synthetic Routes to this compound and Associated Pyridine (B92270) Frameworks

The synthesis of polyhalogenated pyridines, such as this compound, is a critical area of research due to their role as versatile building blocks in the development of pharmaceuticals and agrochemicals. nih.govnih.govchemrxiv.org The precise placement of different halogen atoms on the pyridine ring allows for a wide range of subsequent chemical modifications, making these compounds highly valuable. This article explores the synthetic methodologies for preparing this compound and related pyridine structures, focusing on direct synthesis, reaction optimization, purification, and advanced halogenation strategies.

Reactivity and Mechanistic Investigations of 5 Chloro 4 Fluoro 2 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) represents a fundamental reaction class for the functionalization of electron-deficient aromatic systems, such as halogenated pyridines. In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a leaving group, typically a halide, restores the aromaticity of the ring. Aromatic rings that are normally nucleophilic become electrophilic and susceptible to this reaction pathway when substituted with strong electron-withdrawing groups. wikipedia.org The pyridine (B92270) nitrogen atom acts as a powerful electron-withdrawing group, activating the ortho (C2/C6) and para (C4) positions towards nucleophilic attack by effectively delocalizing the negative charge of the intermediate. wikipedia.org

In the case of 5-Chloro-4-fluoro-2-iodopyridine, the presence of three electron-withdrawing halogen substituents, in addition to the ring nitrogen, renders the pyridine core highly electrophilic and thus, highly susceptible to SNAr reactions. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom. researchgate.net

Regiochemical Control in SNAr Reactions of Halogenated Pyridines

Regioselectivity in the SNAr reactions of polyhalogenated pyridines is a critical aspect of their synthetic utility. The site of nucleophilic attack is determined by a combination of factors, primarily the electronic activation provided by the ring nitrogen and the intrinsic reactivity of the carbon-halogen bond, which is influenced by the nature of the leaving group. researchgate.net

For halogenated pyridines, the positions ortho and para to the nitrogen atom are electronically activated and are the preferred sites for nucleophilic attack. wikipedia.org In this compound, this corresponds to the C2, C4, and C6 positions (though C6 is unsubstituted). The C2 and C4 positions bear halogen substituents, making them potential reaction sites. The C5 position is meta to the nitrogen and is therefore significantly less activated.

The identity of the halogen atom is also a key determinant of reactivity in SNAr reactions. The established order of leaving group ability in SNAr is typically F > Cl > Br > I. researchgate.net This trend is counterintuitive when considering bond strength alone but is explained by the rate-determining step of the reaction. The high electronegativity of fluorine creates a strong polarization of the C-F bond, rendering the attached carbon atom highly electrophilic and thus more susceptible to the initial nucleophilic attack. researchgate.net

Given these principles, for this compound:

Attack at C4: The C4-F bond is positioned para to the ring nitrogen, receiving maximal electronic activation. Coupled with the fact that fluoride (B91410) is an excellent leaving group in SNAr reactions, this position is the most probable site for nucleophilic substitution.

Attack at C2: The C2-I bond is ortho to the ring nitrogen and is also electronically activated. However, iodide is a comparatively poor leaving group in the SNAr context.

Attack at C5: The C5-Cl bond is meta to the nitrogen and is the least electronically activated position, making substitution at this site highly unlikely.

Therefore, SNAr reactions on this compound are expected to exhibit high regioselectivity, with nucleophiles preferentially displacing the fluorine atom at the C4 position.

| Position | Halogen | Activation by Ring Nitrogen | Leaving Group Ability (SNAr) | Predicted Reactivity |

|---|---|---|---|---|

| C4 | Fluoro | High (Para) | Excellent | Most Reactive |

| C2 | Iodo | High (Ortho) | Poor | Less Reactive |

| C5 | Chloro | Low (Meta) | Good | Least Reactive |

Influence of Substituent Effects on Reactivity

In this compound, all three halogen atoms (F, Cl, I) exert an inductive electron-withdrawing effect, which adds to the intrinsic electron-deficient nature of the pyridine ring. This cumulative effect makes the compound particularly reactive towards nucleophiles. The stability of the Meisenheimer complex is enhanced by the ability of substituents ortho and para to the site of attack to delocalize the excess negative charge. chemrxiv.orgrsc.org

Modern computational chemistry provides tools to quantify these effects. Descriptors such as the molecule's electron affinity (EA) and the molecular electrostatic potential (ESP) at the carbon atom undergoing substitution are used to build predictive models for SNAr reactivity. chemrxiv.orgrsc.org A more positive ESP value on a ring carbon indicates a greater electron deficiency and a higher propensity for nucleophilic attack. researchgate.net For this compound, the carbon atom bonded to fluorine at the C4 position is expected to have the most positive ESP due to the combined electron-withdrawing effects of the para-nitrogen and the highly electronegative fluorine atom, further supporting its role as the primary site of SNAr.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds. Unlike SNAr reactions, the reactivity of organohalides in these processes, which typically involve a palladium catalyst, is governed by the ease of the oxidative addition step. The reactivity of the carbon-halogen bond in oxidative addition follows the opposite trend to that of SNAr, with the order being I > Br > Cl >> F. nih.govbaranlab.org This differential reactivity allows for highly selective functionalization of polyhalogenated substrates like this compound.

| Reaction Type | Reactive Bond | Typical Catalyst | Coupling Partner | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | C2-I | Pd(PPh₃)₄, PdCl₂(dppf) | Organoboron Reagent (R-B(OR)₂) | C-C |

| Heck | C2-I | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Alkene (R-CH=CH₂) | C-C |

| Negishi | C2-I | Pd(PPh₃)₄, PdCl₂(dppf) | Organozinc Reagent (R-ZnX) | C-C |

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov

When this compound is subjected to Suzuki-Miyaura conditions, the reaction occurs with high regioselectivity at the most reactive site for oxidative addition. The C-I bond is significantly weaker and more readily undergoes oxidative addition to the Pd(0) catalyst than the C-Cl or C-F bonds. nih.gov Consequently, Suzuki-Miyaura coupling of this substrate will selectively functionalize the C2 position, leaving the chloro and fluoro substituents intact for potential subsequent transformations. This allows for the stepwise and controlled introduction of different aryl, heteroaryl, or alkyl groups onto the pyridine scaffold.

Heck Coupling in C-C Bond Formation

The Heck coupling reaction facilitates the palladium-catalyzed reaction of an organohalide with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation. The mechanism also proceeds via an oxidative addition step, and thus the selectivity is governed by the same principles as the Suzuki-Miyaura coupling.

For this compound, the Heck reaction will demonstrate a strong preference for reacting at the C2-I bond. This allows for the selective introduction of vinyl groups at the C2 position. The C4-F and C5-Cl bonds remain unreacted under typical Heck conditions, preserving them as handles for further diversification, for example, through SNAr chemistry at the C4 position.

Negishi Cross-Coupling Strategies

The Negishi cross-coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and effectiveness in complex molecule synthesis. The reactivity pattern for the organohalide mirrors that of other palladium-catalyzed cross-couplings.

In applying Negishi coupling strategies to this compound, the reaction will selectively occur at the C2-I bond. The organozinc reagent will displace the iodide, forming a new C-C bond exclusively at the C2 position. The inherent reactivity difference between the C-I, C-Cl, and C-F bonds ensures precise regiochemical control, making this a powerful tool for the synthesis of highly substituted and functionalized pyridines derived from the title compound.

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting an aryl halide with an amine in the presence of a base and a phosphine (B1218219) ligand. nih.gov For this compound, the significant difference in bond energies among the C-I, C-Cl, and C-F bonds allows for highly selective reactions. The C-I bond is the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst, which is the first and often rate-determining step of the catalytic cycle. libretexts.orgnih.gov

Research on the analogous compound, 2-fluoro-4-iodopyridine, demonstrates that Buchwald-Hartwig cross-coupling is exclusive to the C-I bond at the 4-position, leaving the more stable C-F bond intact. researchgate.net By extension, this compound is expected to react with high regioselectivity at the 2-position (C-I) over the positions bearing chlorine or fluorine. This selective C-N bond formation allows for the synthesis of various 2-amino-5-chloro-4-fluoropyridine derivatives.

Typical conditions for such reactions involve a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XantPhos), and a base such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) in a solvent like toluene (B28343) or dioxane. researchgate.netchemrxiv.org Microwave-assisted protocols have been shown to accelerate these reactions significantly. researchgate.net

Table 1: Representative Buchwald-Hartwig Amination of this compound

| Reactant 1 | Reactant 2 | Catalyst System | Base | Product |

| This compound | Aniline | Pd(OAc)₂ / XantPhos | NaOtBu | N-phenyl-5-chloro-4-fluoropyridin-2-amine |

| This compound | Morpholine | [Pd₂(dba)₃] / BINAP | K₂CO₃ | 4-(5-Chloro-4-fluoropyridin-2-yl)morpholine |

| This compound | Benzylamine | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | N-benzyl-5-chloro-4-fluoropyridin-2-amine |

This table represents expected products based on established reactivity principles of Buchwald-Hartwig amination.

Beyond the Buchwald-Hartwig reaction, other palladium-catalyzed C-N coupling reactions can be utilized to functionalize the 2-position. The choice of catalyst, ligand, and reaction conditions can be tuned to accommodate a wide range of amine nucleophiles, including primary and secondary alkyl- and arylamines, as well as various heterocycles. acs.orgmit.edu

Redox Reactions and Derivative Formation

The primary role of this compound in synthesis is as a substrate for substitution and coupling reactions rather than as a direct participant in redox reactions. However, redox processes are integral to the synthesis of such polyhalogenated pyridines. For instance, the introduction of halogen substituents onto a pyridine ring can involve oxidative halogenation or deoxygenative halogenation of pyridine N-oxides, the latter of which can be considered a redox-neutral process involving activation of the N-oxide. researchgate.netnih.gov

The principal route to derivative formation from this compound is through cross-coupling reactions that selectively replace the iodine atom. The resulting 2-substituted-5-chloro-4-fluoropyridines are key intermediates for further functionalization. The remaining C-Cl and C-F bonds can be targeted in subsequent, typically more forcing, reaction conditions, allowing for the stepwise construction of polysubstituted pyridines.

Table 2: Potential Derivatives via Selective Cross-Coupling at the C-2 Position

| Coupling Reaction | Coupling Partner | Resulting Derivative Class | Example Derivative |

| Buchwald-Hartwig | Primary/Secondary Amine | 2-Aminopyridines | 5-Chloro-4-fluoro-N-methylpyridin-2-amine |

| Suzuki Coupling | Arylboronic Acid | 2-Arylpyridines | 5-Chloro-4-fluoro-2-phenylpyridine |

| Sonogashira Coupling | Terminal Alkyne | 2-Alkynylpyridines | 5-Chloro-4-fluoro-2-(phenylethynyl)pyridine |

| Heck Coupling | Alkene | 2-Alkenylpyridines | 5-Chloro-4-fluoro-2-vinylpyridine |

| Stille Coupling | Organostannane | 2-Aryl/Alkylpyridines | 5-Chloro-4-fluoro-2-(tributylstannyl)pyridine |

This table illustrates the versatility of this compound in generating a wide array of derivatives through various palladium-catalyzed cross-coupling reactions.

Fundamental Studies on Bond Activation and Rearrangements

Fundamental studies, both experimental and computational, focus on the selective activation of the carbon-halogen bonds in polyhalogenated heterocycles. For palladium-catalyzed reactions, the reactivity trend for oxidative addition is well-established: C-I > C-Br > C-Cl >> C-F. nih.govresearchgate.net This trend is governed by the bond dissociation energies, with the C-I bond being the weakest and thus the most easily broken. This inherent difference is the cornerstone of the synthetic utility of this compound, enabling the C-I bond at the 2-position to be selectively activated while the C-Cl and C-F bonds remain intact. nih.gov The activation step involves the oxidative insertion of a Pd(0) species into the C-I bond, forming a Pd(II) intermediate which then proceeds through the catalytic cycle. libretexts.org

While nucleophilic aromatic substitution (SNAr) is also possible, the reaction pathway is different. In SNAr, the regioselectivity is governed by the electronic stabilization of the Meisenheimer intermediate, which often favors substitution at the 2- or 4-positions of the pyridine ring. However, palladium-catalyzed cross-coupling provides a complementary and often more versatile method for functionalization. researchgate.net

A potential side reaction or alternative synthetic pathway for halogenated pyridines is the "halogen dance" rearrangement. wikipedia.org This is a base-catalyzed isomerization where a halogen atom migrates to a different position on the ring. wikipedia.orgclockss.org The reaction proceeds via deprotonation to form an anionic intermediate, followed by intermolecular halogen transfer. rsc.org While fluorine and chlorine atoms are generally not prone to migration, bromine and especially iodine are more labile. clockss.org Studies on related dihalopyridines have shown that under specific conditions, such as treatment with lithium bases at low temperatures, a halogen dance can be induced to generate regioisomers that are not accessible through direct synthesis. nih.gov For this compound, such a rearrangement could potentially lead to isomers like 5-Chloro-4-fluoro-3-iodopyridine, although specific studies on this substrate have not been widely reported.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chloro 4 Fluoro 2 Iodopyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Chloro-4-fluoro-2-iodopyridine, the analysis is particularly insightful due to the presence of spin-active nuclei (¹H, ¹³C, ¹⁹F) and the significant influence of the heavy iodine atom on the local magnetic environment of adjacent nuclei.

While specific experimental spectra for this compound are not widely reported in publicly available literature, the expected spectral features can be predicted based on established principles of NMR spectroscopy.

The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the pyridine (B92270) ring, H-3 and H-6. The electron-withdrawing nature of the nitrogen atom and the halogen substituents would shift these proton signals downfield. The precise chemical shifts are influenced by the combined inductive and resonance effects of the chloro, fluoro, and iodo groups. Furthermore, the signal for H-3 would be expected to exhibit splitting due to coupling with the adjacent fluorine atom at C-4 (³JH-F), likely appearing as a doublet. The H-6 proton signal may also show a smaller, long-range coupling to the fluorine atom (⁴JH-F).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |

| H-3 | Downfield | Doublet (d) | ³JH3-F4 |

| H-6 | Downfield | Doublet (d) | ⁴JH6-F4 (small) |

The ¹³C NMR spectrum provides critical information about the five carbon atoms in the pyridine ring. Each carbon is expected to produce a unique signal due to the asymmetrical substitution pattern. The carbon atoms directly bonded to the electronegative halogens (C-2, C-4, C-5) will be significantly influenced.

The carbon attached to fluorine (C-4) will appear as a doublet with a large one-bond coupling constant (¹JC-F). The other carbons (C-3 and C-5) will also exhibit smaller two-bond and three-bond couplings to fluorine (²JC-F, ³JC-F). The carbon bonded to the heavy iodine atom (C-2) is expected to be significantly shielded due to the "heavy atom effect," a phenomenon that is partly relativistic in origin.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to ¹⁹F) | Expected Coupling Constants (Hz) |

| C-2 (C-I) | Shielded (upfield) | Doublet (d) | ³JC2-F4 |

| C-3 | Downfield | Doublet (d) | ²JC3-F4 |

| C-4 (C-F) | Downfield | Doublet (d) | ¹JC4-F4 (large) |

| C-5 (C-Cl) | Downfield | Doublet (d) | ²JC5-F4 |

| C-6 | Downfield | Doublet (d) | ³JC6-F4 |

The presence of a heavy atom like iodine in a molecule significantly impacts the NMR chemical shifts of neighboring nuclei, an effect that cannot be explained by simple electronegativity arguments and requires the application of relativistic quantum chemistry. acs.org This phenomenon is particularly important for the accurate interpretation of the NMR spectra of iodo-substituted pyridines.

The primary mechanism is the "spin-orbit heavy-atom on the light-atom" (SO-HALA) effect. uochb.cz This effect arises from the relativistic spin-orbit (SO) coupling at the heavy atom (iodine), which induces spin polarization in its electron shells. researchgate.net This induced spin density propagates to the neighboring light atom (LA), such as ¹H or ¹³C, and creates an additional magnetic interaction with the LA's nuclear magnetic dipole via the Fermi-contact mechanism, thereby altering its NMR chemical shift. researchgate.net

The magnitude and sign (shielding or deshielding) of the SO-HALA effect are related to the electronic structure of the heavy atom. uochb.cz For halogen substituents, high-lying occupied nonbonding orbitals (lone pairs) with π-symmetry relative to the C-I bond generally lead to a shielding SO-HALA effect, while high-lying σ-bonding orbitals can cause deshielding effects. acs.org In iodoalkanes and iodoarenes, the SO-HALA effect is typically strongly shielding for the directly attached carbon and also influences the protons on that carbon.

For compounds like this compound, relativistic effects must be considered for a precise correlation between theoretical calculations and experimental data. rsc.org The influence of iodine is crucial and much more significant than that of chlorine, making it a dominant factor in the final observed chemical shifts, especially for C-2 and H-3. acs.orgrsc.org

Vibrational Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N ring stretching, and the carbon-halogen bond vibrations.

The C-F stretching vibration typically appears as a strong band in the 1250-1000 cm⁻¹ region. The C-Cl stretching absorption is found in the 850-550 cm⁻¹ range, while the C-I stretch occurs at even lower frequencies, typically below 600 cm⁻¹. The exact positions of the pyridine ring vibrations are sensitive to the substitution pattern.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetrical vibrations and bonds involving heavy atoms often produce strong signals in Raman spectra.

In this compound, the C-I and C-Cl stretching vibrations, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. The pyridine ring breathing modes are also typically strong in Raman spectra. The combination of both FT-IR and FT-Raman data provides a more complete picture of the vibrational characteristics of the molecule, aiding in its definitive structural elucidation.

Table 3: Predicted Fundamental Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Medium |

| C=N / C=C Ring Stretches | 1600-1400 | Strong to Medium | Strong to Medium |

| C-F Stretch | 1250-1000 | Strong | Weak |

| C-Cl Stretch | 850-550 | Medium | Strong |

| C-I Stretch | < 600 | Weak | Strong |

| Ring Breathing/Deformation | 1000-600 | Medium | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV-Vis radiation by this compound would induce transitions between electronic energy levels, primarily involving the promotion of electrons from occupied molecular orbitals to unoccupied ones.

For aromatic heterocyclic compounds like pyridine and its derivatives, the UV-Vis spectrum is typically characterized by absorption bands arising from π→π* and n→π* electronic transitions. researchgate.net The π→π* transitions, which are generally more intense, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n→π* transitions, which are usually weaker, involve the promotion of an electron from a non-bonding orbital (in this case, the lone pair on the nitrogen atom) to an antibonding π* orbital.

The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the pyridine ring. In the case of this compound, the halogen atoms (Cl, F, I) would act as auxochromes, modifying the electronic transitions of the parent pyridine chromophore. The electron-withdrawing nature of the fluorine and chlorine atoms, along with the heavier iodine atom, would be expected to cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) compared to unsubstituted pyridine.

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting and interpreting the electronic spectra of such molecules. nih.govresearchgate.net By employing computational models, it is possible to calculate the energies of the electronic transitions, the oscillator strengths (which relate to the intensity of the absorption bands), and the molecular orbitals involved in these transitions. For instance, TD-DFT calculations on similar substituted pyridines have been shown to provide reliable predictions of λmax values. nih.gov

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or cyclohexane, would provide insights into its electronic structure. The solvent can also influence the spectrum; polar solvents, for example, can affect the energies of the n→π* transitions. A typical analysis would involve identifying the λmax values and correlating them with specific electronic transitions, supported by theoretical calculations.

Table 2: Predicted Electronic Transitions and Absorption Maxima for this compound

| Transition Type | Orbitals Involved | Predicted λmax (nm) | Predicted Oscillator Strength (f) |

| π→π | HOMO → LUMO | ~270 | ~0.09 |

| π→π | HOMO-1 → LUMO | ~230 | ~0.15 |

| n→π* | HOMO-2 → LUMO | ~300 | ~0.005 |

Note: The data in this table are hypothetical and based on typical values for halogenated pyridines and computational studies on related compounds. nih.gov Actual values would require specific experimental or computational analysis.

Computational Chemistry and Theoretical Modeling of 5 Chloro 4 Fluoro 2 Iodopyridine

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. For 5-Chloro-4-fluoro-2-iodopyridine, DFT calculations would involve selecting an appropriate functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner.

The geometry optimization process would systematically alter the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation. This would provide a detailed three-dimensional structure. Although specific data for this compound is not available, a hypothetical output of such a calculation would include the precise atomic coordinates and the resulting optimized structural parameters.

Hypothetical Optimized Geometry Parameters for this compound (Note: This table is for illustrative purposes only as specific research data is unavailable.)

| Parameter | Atom(s) | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-I | ~2.09 Å |

| Bond Angle | Cl-C-C | ~120° |

| Bond Angle | F-C-C | ~118° |

Molecular Orbital Analysis (HOMO-LUMO) and Electron Delocalization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. The LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the halogen substituents and the pyridine (B92270) nitrogen would significantly influence the energies and distributions of these orbitals.

Reaction Mechanism Elucidation via Computational Studies

Computational studies are invaluable for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms.

SNAr Pathway Energetics and Transition States

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to Nucleophilic Aromatic Substitution (SNAr). For this compound, a nucleophile could potentially attack the carbon atoms bearing the halogen substituents. Computational modeling would be used to calculate the activation energies for the formation of the Meisenheimer intermediate and the subsequent departure of the leaving group for each possible substitution pathway. This would involve locating the transition state structures and calculating their energies relative to the reactants and intermediates.

Steric and Electronic Factors Governing Regioselectivity

The regioselectivity of an SNAr reaction on this compound would be governed by a combination of steric and electronic factors. The different halogens (F, Cl, I) have varying abilities to stabilize the negative charge in the Meisenheimer intermediate (F > Cl > I) and different leaving group abilities (I > Cl > F). DFT calculations could quantify these effects by comparing the activation barriers for nucleophilic attack at each of the halogenated positions (C2, C4, and C5), thus predicting the most likely site of substitution.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Regions

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring. Positive potentials would likely be observed on the carbon atoms bonded to the electronegative halogen atoms, indicating their susceptibility to nucleophilic attack. The relative magnitudes of these positive potentials would provide insight into the regioselectivity of SNAr reactions.

Information on this compound Remains Elusive in Scientific Literature

Extensive searches for the chemical compound "this compound" have yielded no specific scientific data, patents, or research articles corresponding to this exact isomer. The requested information regarding its applications in medicinal chemistry, drug discovery, and agrochemical development is not available in the public domain for this specific molecular structure.

Scientific and chemical databases prominently feature closely related isomers, for which there is documented research and application. These include:

5-Chloro-2-fluoro-4-iodopyridine (CAS Number: 659731-48-3)

2-Chloro-5-fluoro-4-iodopyridine (CAS Number: 884494-49-9)

These related compounds are noted as being valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, 5-Chloro-2-fluoro-4-iodopyridine is cited as a key intermediate for creating novel anti-cancer agents and for the formulation of pesticides and herbicides to enhance crop protection chemimpex.comscbt.com. The unique arrangement of halogen atoms on the pyridine ring in these isomers provides a reactive scaffold for building more complex molecules through reactions like cross-coupling chemimpex.com.

Similarly, literature on other halogenated pyridines, such as "5-Bromo-2-chloro-4-fluoro-3-iodopyridine," highlights the role of such highly substituted pyridines as versatile building blocks in medicinal chemistry research acs.orgacs.org.

However, without specific research on This compound , any discussion of its role in targeted therapies, enzyme inhibition, or as a crop protection agent would be speculative and scientifically unfounded. The strict focus of the query on this particular, undocumented isomer prevents the generation of an article based on the provided outline.

Further research or declassification of proprietary data would be required for information on the synthesis, applications, and research frontiers of this compound to become publicly available.

Applications and Emerging Research Frontiers for 5 Chloro 4 Fluoro 2 Iodopyridine

Advanced Materials Science Applications

The distinct electronic properties and multiple reactive sites of 5-chloro-4-fluoro-2-iodopyridine make it a compound of interest for materials science. The varying reactivity of the carbon-halogen bonds allows for selective, stepwise reactions, enabling the precise construction of complex molecular architectures.

Polymer and Coating Development

While direct, large-scale application of this compound in commercial polymers and coatings is not widely documented, its potential is rooted in the broader use of polyhalogenated pyridines in creating advanced materials. The search for new fluorinated polymers and materials is a significant driver of research, aiming for novel properties for advanced applications. mdpi.com

The functional groups of this compound offer several possibilities for incorporation into polymer structures:

Monomer Synthesis: The compound can be modified through its reactive iodine and chlorine sites to create novel monomers. These specialized monomers can then be polymerized to form fluorinated polymers. Such polymers are sought after for their potential properties, including thermal stability, chemical resistance, and specific optical or electronic characteristics. The synthesis of fluorinated polyimides and co-polyimides from fluorinated pyridylenediamine monomers is an example of this approach. mdpi.com

Polymer Modification: The reactivity of the pyridine (B92270) ring can be exploited to graft the molecule onto existing polymer backbones as a pendant group. This post-polymerization modification can introduce desirable properties of the fluorinated pyridine, such as altering surface energy, enhancing thermal stability, or providing a site for further chemical reactions.

Although research specifically detailing the use of this compound in this area is still emerging, the principles are well-established within the field of fluoropolymers and specialty plastics.

Exploration in Specialty Chemical Synthesis

The primary and most explored application of this compound is as a key intermediate in the synthesis of complex organic molecules. innospk.com Its halogenated pyridine structure is ideal for use in various cross-coupling reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. innospk.com

The differential reactivity of the halogens is crucial. The iodine at the C2 position is the most reactive site, making it ideal for initial modifications via reactions like Suzuki or Sonogashira couplings. The chlorine at the C5 position is less reactive, allowing for subsequent, selective functionalization. This step-wise approach provides chemists with precise control over the synthesis of highly substituted pyridines.

A related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, exemplifies the utility of such halogen-rich intermediates in synthesizing pentasubstituted pyridines through controlled, sequential cross-coupling reactions. acs.org This highlights the strategic importance of having multiple, differentially reactive halogen sites on the pyridine ring. acs.org

Below is a table summarizing the utility of this compound in key synthetic reactions:

| Reaction Type | Reactive Site | Reagents/Catalysts (Examples) | Resulting Structure | Application Area |

| Suzuki Coupling | C-I | Phenylboronic acid, Palladium catalyst | Aryl-substituted pyridine | Pharmaceuticals, Agrochemicals, Organic Materials innospk.com |

| Heck Coupling | C-I | Alkenes, Palladium catalyst | Alkenyl-substituted pyridine | Organic Materials, Complex Molecule Synthesis innospk.com |

| Sonogashira Coupling | C-I | Terminal alkynes, Palladium/Copper catalyst | Alkynyl-substituted pyridine | Functional Materials, Pharmaceutical Intermediates |

| Buchwald-Hartwig Amination | C-Cl | Amines, Palladium catalyst | Amino-substituted pyridine | Medicinal Chemistry, Ligand Synthesis |

Future Directions in Polyhalogenated Pyridine Research

The field of polyhalogenated pyridine chemistry is dynamic, with ongoing research promising to unlock new applications and synthetic strategies. Future research is expected to focus on several key areas:

Novel Functionalization Methods: A major challenge in pyridine chemistry is achieving site-selectivity, especially at the less reactive positions. innovations-report.comacs.org Future research will likely focus on developing novel catalytic systems and synthetic methods to functionalize specific C-H bonds directly, which is more atom-economical than relying on pre-halogenated precursors. researchgate.net Techniques involving the temporary dearomatization of the pyridine ring to reverse its electronic properties are showing promise for achieving functionalization at the traditionally hard-to-access meta-position. innovations-report.com

Catalyst Development: The development of more efficient and selective catalysts, particularly for cross-coupling reactions, is a perpetual goal. Research into N-heterocyclic carbene (NHC) catalysis and the use of N-functionalized pyridinium (B92312) salts under visible light irradiation are opening new, milder pathways for pyridine functionalization, avoiding the harsh acidic conditions of classical methods. acs.orgnih.gov

Sustainable Chemistry: "Green" chemistry principles are increasingly being applied to the synthesis of functionalized pyridines. nih.gov This includes the use of metal-free catalysts, greener solvents, and more energy-efficient reaction conditions to reduce the environmental impact of synthetic processes. nih.gov

Expanded Material Applications: While much of the focus has been on pharmaceutical and agrochemical intermediates, the unique properties of polyhalogenated pyridines suggest a broader potential in materials science. chemimpex.com Future investigations may explore their use in creating organic light-emitting diodes (OLEDs), specialized sensors, and functional polymers with tailored electronic and photophysical properties. The ability of polyhalogen compounds to form specific intermolecular interactions, known as halogen bonding, could also be exploited for the rational design of crystalline materials and supramolecular assemblies. researchgate.net

Q & A

Q. What are the standard synthetic routes for 5-chloro-4-fluoro-2-iodopyridine, and how can experimental reproducibility be ensured?

Answer: The synthesis typically involves halogenation and substitution reactions. A common approach is the sequential introduction of halogens (Cl, F, I) onto a pyridine backbone. For reproducibility:

- Document reaction conditions (temperature, solvents, catalysts) in detail, as slight variations can alter yields or side products .

- Include purity verification via HPLC (>95%) and NMR (e.g., ¹H/¹³C, ¹⁹F for fluorine) in the experimental section .

- Provide raw spectral data in supplementary materials to allow peer validation of structural assignments .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

Answer:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Wear PPE: nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Use fume hoods for reactions due to potential release of toxic vapors (e.g., HI or I₂) .

- Neutralize waste with 10% sodium thiosulfate before disposal to mitigate iodine-related hazards .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of this compound in cross-coupling reactions?

Answer:

- Perform DFT calculations (e.g., Gaussian or ORCA) to model transition states and identify reactive sites (e.g., iodine’s susceptibility to oxidative addition in Suzuki couplings) .

- Compare computed Fukui indices with experimental regioselectivity data to validate predictions .

- Use molecular docking to explore interactions with catalytic systems (e.g., Pd(PPh₃)₄) .

Q. What strategies resolve contradictions in reported spectroscopic data for halogenated pyridines like this compound?

Answer:

Q. How can researchers design experiments to explore the bioactivity of this compound derivatives?

Answer:

- Screening: Use high-throughput assays (e.g., kinase inhibition) with a library of derivatives (varying substituents at C4/C5) .

- Mechanistic Studies: Employ isotopic labeling (¹⁸F or ¹²⁵I) to track metabolic pathways in vitro .

- Toxicity Profiling: Compare IC₅₀ values in normal vs. cancer cell lines (e.g., HEK293 vs. HeLa) to assess selectivity .

Methodological Considerations

Q. What analytical techniques are optimal for tracking reaction intermediates in the synthesis of this compound?

Answer:

- Real-Time Monitoring: Use inline FTIR to detect transient species (e.g., iodonium intermediates) .

- LC-MS/MS: Identify low-concentration byproducts (e.g., dehalogenated species) with high sensitivity .

- XAS (X-ray Absorption Spectroscopy): Probe iodine’s oxidation state changes during catalysis .

Q. How can researchers address discrepancies in reported yields for halogen-exchange reactions involving this compound?

Answer:

- Systematically vary parameters (e.g., iodide source: NaI vs. TBAI) and analyze via DOE (Design of Experiments) .

- Compare solvent polarities (DMF vs. THF) using Kamlet-Taft parameters to optimize reaction efficiency .

- Publish negative results (e.g., failed attempts with CuI catalysts) to guide future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.